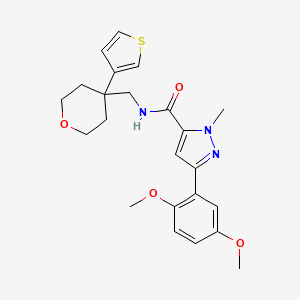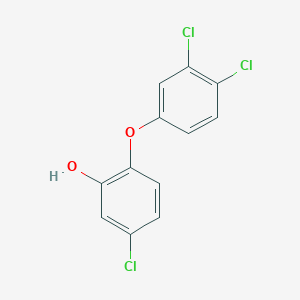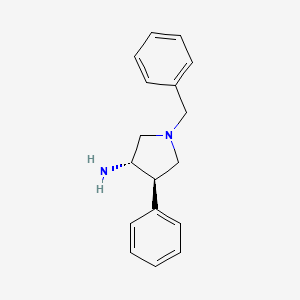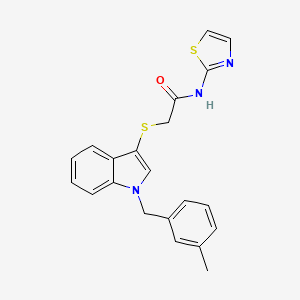![molecular formula C18H21N3O2S3 B2747591 N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260906-47-5](/img/structure/B2747591.png)
N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring and a dihydrothieno[3,2-d]pyrimidin-2-yl group. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. It would likely require advanced techniques such as NMR spectroscopy to fully elucidate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications
Enzyme Inhibition and Antitumor Activity
Dual Inhibitory Actions : Studies have highlighted the compound's dual inhibition capabilities, particularly targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making them valuable targets for cancer therapy. The compound exhibited potent inhibitory effects against human TS and DHFR, underscoring its potential as a lead compound in anticancer drug development (Gangjee et al., 2008).
Antitumor Potency : Further research into its antitumor properties revealed significant activity against various cancer cell lines, including those associated with breast, cervical, and colorectal cancers. The modifications of the thieno[3,2-d]pyrimidine core structure have been shown to enhance the compound's cytotoxic effects, suggesting its utility in the development of new anticancer therapies (Hafez & El-Gazzar, 2017).
Structural Characterization and Synthesis
Crystal Structure Analysis : The crystallographic studies of related compounds have provided insights into the molecular conformation, intermolecular interactions, and the overall structural integrity of the thieno[3,2-d]pyrimidine derivatives. Such analyses are crucial for understanding the compound's binding mechanisms and optimizing its interaction with biological targets (Subasri et al., 2016).
Synthetic Pathways : The synthesis of N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide and its analogs involves strategic chemical modifications to enhance biological activity and solubility. These synthetic routes often employ Ullmann coupling reactions, cyclization, and functional group transformations to achieve the desired molecular architecture (Gangjee et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N,N-diethyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S3/c1-3-20(4-2)15(22)12-26-18-19-14-8-11-25-16(14)17(23)21(18)9-7-13-6-5-10-24-13/h5-6,8,10-11H,3-4,7,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJKOORUQYHQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1CCC3=CC=CS3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2747508.png)


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2747515.png)

![3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2747518.png)

![N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B2747522.png)
![N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2747524.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2747525.png)


![6-Tert-butyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2747530.png)
![N-(4-acetamidophenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2747531.png)